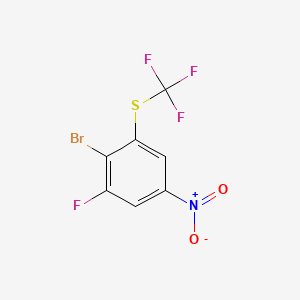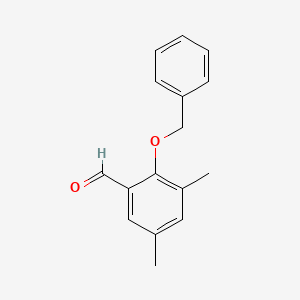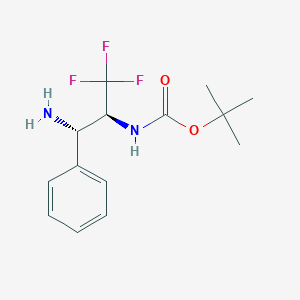
Tert-butyl ((2S,3S)-3-amino-1,1,1-trifluoro-3-phenylpropan-2-YL)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl ((2S,3S)-3-amino-1,1,1-trifluoro-3-phenylpropan-2-YL)carbamate: is a chemical compound that features a tert-butyl group, an amino group, and a trifluoromethyl group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl ((2S,3S)-3-amino-1,1,1-trifluoro-3-phenylpropan-2-YL)carbamate typically involves the protection of the amino group using a tert-butoxycarbonyl (Boc) groupThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes. These systems allow for better control over reaction conditions, leading to higher yields and reduced waste .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the trifluoromethyl group or the phenyl ring, resulting in different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where the trifluoromethyl group or the phenyl ring is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, tert-butyl ((2S,3S)-3-amino-1,1,1-trifluoro-3-phenylpropan-2-YL)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis .
Biology: Its trifluoromethyl group can serve as a probe for investigating biochemical pathways .
Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may act as a precursor for the development of new drugs targeting specific molecular pathways .
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and coatings .
Wirkmechanismus
The mechanism by which tert-butyl ((2S,3S)-3-amino-1,1,1-trifluoro-3-phenylpropan-2-YL)carbamate exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biochemical pathways. The amino group may participate in hydrogen bonding, further influencing the compound’s activity .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl (2S,3S)-2-amino-3-methylpentanoate hydrochloride
- tert-Butyl carbamate
Comparison:
- tert-Butyl (2S,3S)-2-amino-3-methylpentanoate hydrochloride shares the tert-butyl and amino groups but lacks the trifluoromethyl and phenyl groups, making it less versatile in certain applications .
- tert-Butyl carbamate is a simpler compound with only the tert-butyl and carbamate groups. It is commonly used as a protecting group in organic synthesis but does not offer the same range of applications as tert-butyl ((2S,3S)-3-amino-1,1,1-trifluoro-3-phenylpropan-2-YL)carbamate .
Conclusion
This compound is a compound with significant potential in various scientific and industrial fields. Its unique structural features and reactivity make it a valuable tool for researchers and industry professionals alike.
Eigenschaften
Molekularformel |
C14H19F3N2O2 |
|---|---|
Molekulargewicht |
304.31 g/mol |
IUPAC-Name |
tert-butyl N-[(2S,3S)-3-amino-1,1,1-trifluoro-3-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C14H19F3N2O2/c1-13(2,3)21-12(20)19-11(14(15,16)17)10(18)9-7-5-4-6-8-9/h4-8,10-11H,18H2,1-3H3,(H,19,20)/t10-,11-/m0/s1 |
InChI-Schlüssel |
FYUQUCAINXCRGV-QWRGUYRKSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H]([C@H](C1=CC=CC=C1)N)C(F)(F)F |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(C(C1=CC=CC=C1)N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


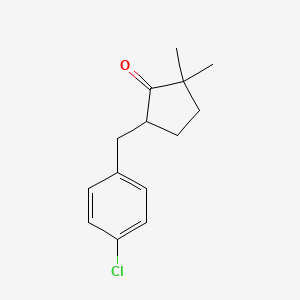
![(3S,5R)-1-azatricyclo[3.3.1.13,7]decan-4-one](/img/structure/B14034908.png)
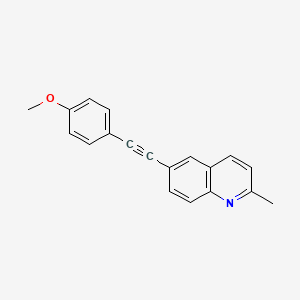
![methyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B14034916.png)
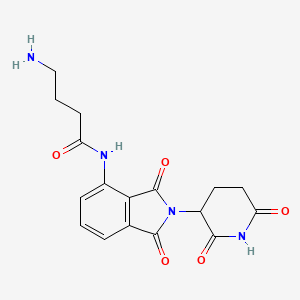
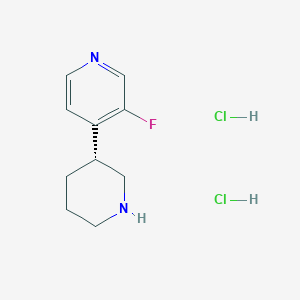
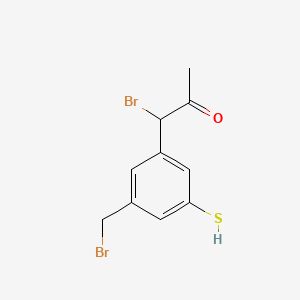
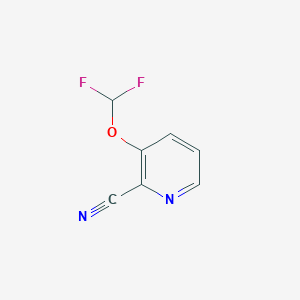
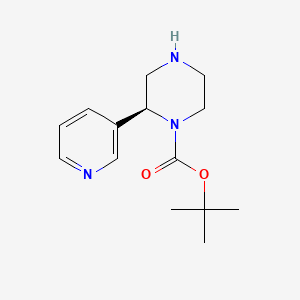

![(R)-6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B14034958.png)
